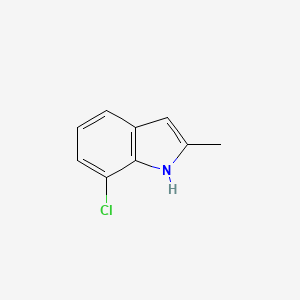

7-chloro-2-methyl-1H-indole

描述

Significance of Indole (B1671886) and its Derivatives as Privileged Scaffolds and Pharmacophores in Organic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. bohrium.commdpi.com It is widely recognized as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. nih.govrsc.orgresearchgate.net This versatility has rendered indole and its derivatives integral to the discovery and development of numerous therapeutic agents. mdpi.comnih.govijpsr.com The indole scaffold is a key component in a vast number of natural products, alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. bohrium.commdpi.comresearchgate.net

The concept of a pharmacophore, which describes the essential three-dimensional arrangement of steric and electronic features necessary for biological activity, is central to understanding the importance of the indole scaffold. researchgate.netpatsnap.comrasalifesciences.comacs.org The indole ring system, with its specific arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic character, serves as a fundamental pharmacophore in many drug molecules. nih.govpatsnap.comrasalifesciences.com This inherent ability to interact with biological macromolecules makes it a highly sought-after starting point for the design of new drugs. patsnap.comrasalifesciences.comdergipark.org.tr Researchers can modify the indole core with various substituents to fine-tune its biological activity, selectivity, and pharmacokinetic properties. mdpi.compatsnap.com

Rationale for Investigating the Chemical Space of Substituted Indoles

The investigation of the chemical space of substituted indoles is driven by the quest to discover novel therapeutic agents with improved efficacy and specificity. mdpi.com The indole scaffold's amenability to substitution at various positions allows for the creation of vast libraries of compounds with diverse biological activities. bohrium.commdpi.com By systematically altering the substituents on the indole ring, chemists can modulate the electronic properties, lipophilicity, and steric profile of the molecule. mdpi.compatsnap.com These modifications, in turn, influence how the compound interacts with its biological target, potentially leading to enhanced potency, reduced off-target effects, and improved drug-like properties. patsnap.com

The exploration of substituted indoles is a strategic approach in drug discovery that leverages the "privileged" nature of the indole core. nih.govresearchgate.net This strategy has proven successful in developing drugs for a wide range of diseases. bohrium.commdpi.comnih.gov The continued investigation into new substitution patterns on the indole ring holds the promise of identifying novel drug candidates to address unmet medical needs.

Overview of Structural Features and Reactivity Modulations in Halogenated and Alkylated Indole Systems

Alkylation, the introduction of an alkyl group, also brings about significant changes. acs.orgnih.gov The position of alkylation, whether at the nitrogen (N1), C2, or C3 position, has a profound effect on the indole's reactivity. bhu.ac.inrsc.orgresearchgate.netrsc.orgbohrium.com For example, N-alkylation can prevent the formation of certain byproducts in subsequent reactions, while alkylation at the C2 or C3 positions can sterically hinder or electronically influence further functionalization. bhu.ac.innih.gov Studies have shown that alkylation can lead to higher yields and faster reaction rates in certain synthetic transformations. acs.orgnih.gov The combination of halogenation and alkylation, as seen in 7-chloro-2-methyl-1H-indole, creates a unique electronic and steric environment that can be exploited for the synthesis of complex and potentially biologically active molecules. smolecule.comsmolecule.com

Structure

3D Structure

属性

IUPAC Name |

7-chloro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJQQOHTYWFLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473453 | |

| Record name | 7-chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623177-14-0 | |

| Record name | 7-chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 7 Chloro 2 Methyl 1h Indole

The compound 7-chloro-2-methyl-1H-indole is a substituted indole (B1671886) derivative with the chemical formula C9H8ClN. nih.gov Its structure consists of an indole core with a chlorine atom at the 7-position and a methyl group at the 2-position. nih.gov

Below is a table summarizing some of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C9H8ClN | nih.gov |

| Molecular Weight | 165.62 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 623177-14-0 | nih.gov |

| SMILES | CC1=CC2=C(N1)C(=CC=C2)Cl | nih.govuni.lu |

| InChI | InChI=1S/C9H8ClN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | nih.govuni.lu |

| InChIKey | YIJQQOHTYWFLQH-UHFFFAOYSA-N | nih.govuni.lu |

Synthesis and Reactivity of 7 Chloro 2 Methyl 1h Indole

The synthesis of 7-chloro-2-methyl-1H-indole and its derivatives often involves multi-step synthetic pathways. A common strategy is the Fischer indole (B1671886) synthesis, where a substituted phenylhydrazine (B124118) reacts with a ketone or aldehyde. For derivatives of this compound, the synthesis may start from this core structure, followed by further functionalization. For example, an ethyl chain can be introduced through alkylation. smolecule.com

The reactivity of this compound is influenced by the presence of the chloro and methyl groups. The indole nucleus is generally electron-rich and prone to electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.in The chloro group at the 7-position is a deactivating, ortho-para directing group, which can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. The methyl group at the C2 position can also affect the reactivity of the pyrrole (B145914) ring.

Common reactions involving derivatives of this compound include:

Nucleophilic Substitution: The sulfonamide group in some derivatives can undergo nucleophilic attack. smolecule.com

Electrophilic Aromatic Substitution: The aromatic rings can participate in these reactions, allowing for the introduction of further substituents. smolecule.com

Alkylation: The indole nitrogen can be alkylated under certain conditions. bhu.ac.in

Spectroscopic Data of 7 Chloro 2 Methyl 1h Indole and Its Derivatives

Spectroscopic techniques are crucial for the characterization of 7-chloro-2-methyl-1H-indole and its derivatives.

For the related compound, methyl 7-chloro-2-methyl-indole-3-carboxylate , the following spectroscopic data has been reported:

¹H NMR (400 MHz, CDCl₃): δ 8.60 (s, 1H), 8.00 (m, 1H), 7.21-7.14 (m, 2H), 3.95 (s, 3H), 2.79 (s, 3H). rsc.org

¹³C NMR (100 MHz, CDCl₃): δ 166.1, 144.5, 131.7, 128.5, 122.4, 121.7, 119.9, 115.9, 105.6. rsc.org

For ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate , the data is as follows:

¹H NMR (CDCl₃): δ 8.80 (br, 1H, NH), 7.56 (d, J = 8.4 Hz, 1H), 7.35 (d, J = 1.5 Hz, 1H), 4.44 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.58 (s, 3H, CH₃), 1.43 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

These data provide valuable information about the chemical environment of the protons and carbon atoms within the molecules, confirming their structures.

Research Applications of 7 Chloro 2 Methyl 1h Indole

Established and Emerging Approaches for the Construction of Indole Ring Systems

The formation of the indole ring can be achieved through a variety of synthetic strategies, ranging from classical name reactions to modern catalytic methods. These approaches offer different levels of efficiency, regioselectivity, and functional group tolerance.

Classical Indolization Reactions with Relevance to Substituted Indoles

The Fischer indole synthesis is a cornerstone in indole chemistry. It involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, (2-chlorophenyl)hydrazine (B82148) would be reacted with acetone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a bohrium.combohrium.com-sigmatropic rearrangement (the key step) followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring.

Variations of the Fischer indole synthesis can improve yields and accommodate a wider range of substrates. The use of different acid catalysts, such as polyphosphoric acid (PPA) or zeolites, can influence the reaction outcome. tandfonline.com For instance, microwave irradiation has been shown to accelerate the Fischer process for the synthesis of related indole derivatives, offering a faster and more efficient route. openmedicinalchemistryjournal.com A one-pot, three-component protocol based on a Fischer indolisation–N-alkylation sequence has also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

Table 1: Examples of Fischer Indole Synthesis Variations

| Catalyst/Condition | Starting Materials | Product | Key Advantage |

| Acetic Acid | Aryl hydrazine, Ketone | 1,2,3-trisubstituted indole | One-pot, rapid synthesis. rsc.org |

| Microwave Irradiation | Arylhydrazine hydrochloride, 5-aryldihydro-3(2H)-thiophenones | 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles | Fast and efficient. openmedicinalchemistryjournal.com |

| Lewis Acids | Arylhydrazone | Substituted Indole | Can enhance regioselectivity. tandfonline.com |

The Hemetsberger–Knittel synthesis is a valuable method for preparing indole-2-carboxylates. This reaction involves the thermal or photochemical decomposition of an α-azido-cinnamic ester, which leads to the formation of a nitrene intermediate. This intermediate then undergoes cyclization to form the indole ring. This method is particularly useful for synthesizing indoles with specific substituents at the 2-position. nih.govdoi.org

Recent advancements have utilized microwave and flow chemistry to enhance the Hemetsberger-Knittel process, allowing for the rapid and high-yield formation of substituted indoles. nih.govdoi.org These modern techniques have expanded the versatility of this classical synthesis. nih.govdoi.org The synthesis of substituted 5-, 6-, and 7-azaindoles has also been achieved via the Hemetsberger-Knittel reaction, demonstrating its applicability to related heterocyclic systems. thieme-connect.comthieme-connect.com

| Method | Substrate | Product | Key Features |

| Microwave/Flow Chemistry | Azidocinnamates | Substituted Indole-2-carboxylates | Rapid, high yield. nih.govdoi.org |

| Thermolysis | Azidopyridine acrylates | Substituted Azaindoles | Higher temperatures and shorter reaction times compared to indole synthesis. thieme-connect.comthieme-connect.com |

Modern Catalytic Strategies for Indole Scaffolds

Modern synthetic chemistry has introduced a variety of catalytic methods for indole synthesis, often offering milder reaction conditions and greater functional group compatibility compared to classical methods.

Transition metals play a pivotal role in contemporary organic synthesis, and the construction of indole rings is no exception. Catalysts based on palladium, copper, rhodium, ruthenium, and iron have been extensively used. mdpi.com

Palladium: Palladium-catalyzed reactions are among the most widely used methods for synthesizing nitrogen-containing heterocycles. mdpi.com These reactions include cross-coupling reactions, such as the Sonogashira coupling, followed by intramolecular cyclization. researchgate.net For instance, the synthesis of 4-chloroindoles can be achieved through a one-pot palladium-catalyzed process. researchgate.net Palladium catalysis has also been employed for the acylation and allylation of 2-alkynylanilines to produce functionalized indoles. bohrium.com

Copper: Copper-catalyzed reactions offer a cost-effective alternative to palladium. Copper(II)-catalyzed sequential Chan–Lam and cross-dehydrogenative coupling reactions have been developed for the synthesis of multisubstituted indoles. rsc.org Copper catalysts can also be used in the synthesis of 2,3-disubstituted indoles from 2-iodoaniline (B362364) and β-keto esters. ijream.org A notable application is the copper-catalyzed oxidative benzylic C-H cyclization to form N-H indoles. d-nb.info

Rhodium: Rhodium catalysts have been employed in oxidative annulation reactions. For example, the rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes can be achieved using molecular oxygen as the sole oxidant. nih.gov Rhodium catalysis also enables the dehydrogenative coupling of 2-(acetylamino)-1,1'-biphenyls with alkynes to produce 7-phenylindole derivatives. nii.ac.jp

Ruthenium: Ruthenium catalysts are effective for C-H activation and functionalization. Ruthenium-catalyzed C7-H amidation and alkenylation of indoles provide a direct route to functionalized products. nih.gov The synthesis of indole derivatives can also be achieved through ruthenium-catalyzed N-heterocyclization of aminoarenes and glycols. ijream.org

Iron: Iron catalysts are attractive due to their low cost and low toxicity. Iron-catalyzed regioselective C-H alkylation of indoles has been reported. rsc.org Furthermore, iron-catalyzed oxidative cross-coupling of quinoxalinones with indoles provides a straightforward method for synthesizing 3-(indol-3-yl)quinoxalin-2-one derivatives. nih.gov

Table 2: Overview of Transition-Metal-Catalyzed Indole Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Product Type |

| Palladium | Annulation | Iodoanilines, Ketones | Substituted Indoles. acs.org |

| Copper | Oxidative Cyclization | 2-alkynylanilines, Boronic acids | 1,2-disubstituted Indoles. organic-chemistry.org |

| Rhodium | Formal Aza-[4+3] Cycloaddition | 3-Diazoindolin-2-imines, 1,3-Dienes | Azepinoindoles. acs.org |

| Ruthenium | Oxidative Annulation | N-(7-Azaindole)benzamides, Maleimides | Fused Indole Systems. sci-hub.se |

| Iron | 1,6-Conjugate Addition | Indoles, Methyleneindolinones | Indole-containing Oxindoles. mdpi.com |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to enantiomerically pure substituted indoles. nih.gov These methods avoid the use of potentially toxic and expensive metals. Organocatalytic strategies often rely on the activation of substrates through the formation of iminium or enamine intermediates.

The asymmetric functionalization of indoles can be achieved through various organocatalytic approaches, including Friedel-Crafts alkylations. nih.gov Merging transition metal catalysis with organocatalysis has also proven to be an effective strategy for the one-pot asymmetric synthesis of C2-tetrasubstituted indolin-3-ones from 2-substituted indoles. bohrium.com The development of indole-derived platform molecules has further expanded the scope of organocatalytic enantioselective transformations. acs.org

One-Pot and Multicomponent Reactions for Efficient Indole Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex molecules like indole derivatives from simple starting materials in a single step. arkat-usa.orgsemanticscholar.orgrsc.org These reactions are highly valued for their atom economy, reduced waste generation, and the ability to rapidly build molecular diversity. arkat-usa.orgsemanticscholar.orgrsc.org

One notable approach involves the Ugi multicomponent reaction. This method utilizes anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to assemble the indole core in a two-step process that is mild and does not require a metal catalyst. rsc.org Another example is the one-pot, three-component reaction of indole, an aldehyde, and an active methylene (B1212753) compound, which can be catalyzed by piperidine (B6355638) and p-methyl benzenesulfonic acid to produce highly functionalized bis-indole derivatives. nih.gov

The development of novel MCRs continues to be an active area of research. For instance, a unique multicomponent reaction has been reported for the modular assembly of indole-fused seven-membered heterocycles. semanticscholar.org In this process, indole, formaldehyde, and an amino hydrochloride can rapidly assemble to form indole-fused oxadiazepines. semanticscholar.org

Microwave-Assisted and Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards "green" and sustainable synthetic methods in chemistry to minimize environmental impact. tandfonline.comresearchgate.netnih.gov This includes the use of microwave irradiation, which can significantly accelerate reaction times and improve yields. tandfonline.comunina.itmdpi.com

Microwave-assisted synthesis has been successfully applied to the synthesis of various indole derivatives. For example, a procedure for synthesizing indole-2-carboxylic acid esters by condensing 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under microwave irradiation has been developed. scielo.br This method offers high product yields and short reaction times. scielo.br Another efficient microwave-assisted procedure involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives. unina.itmdpi.com

Green chemistry principles are also being applied to multicomponent reactions for indole synthesis. These approaches focus on using environmentally benign solvents like water, employing reusable catalysts, and conducting reactions under solvent-free conditions. researchgate.netopenmedicinalchemistryjournal.com

Regioselective Introduction of Substituents on the Indole Core

The ability to introduce substituents at specific positions on the indole ring is crucial for fine-tuning the properties of the final molecule.

Strategies for Halogenation and Alkylation at Specific Positions (e.g., C-2, C-7)

Halogenation: Regioselective halogenation of the indole core is a key transformation. While electrophilic halogenation typically occurs at the C-3 position, methods for selective halogenation at other positions have been developed. rsc.orgfrontiersin.org For C-2 chlorination, a copper-mediated approach using an N-(2-pyrimidyl) directing group has been reported, offering excellent regioselectivity. rsc.orgrsc.org Palladium-catalyzed methods have also been employed for site-selective C-4 halogenation using a transient directing group strategy. nih.gov

Alkylation: Direct C-H alkylation is an atom-economical method for introducing alkyl groups onto the indole ring. Transition metal catalysis has enabled regioselective alkylation at various positions. nih.gov For instance, a ruthenium(II) catalyst has been used for the highly regioselective alkenylation of N-benzoylindole at the C-2 position. acs.org Rhodium(III) catalysis has also been effective for C-2 alkylation using diazo compounds or β-trifluoromethyl-α,β-unsaturated ketones. rsc.orgmdpi.com Furthermore, nickel-catalyzed chelation-assisted C-H alkylation has been shown to be effective for the regioselective C-7 alkylation of indoles. researchgate.net

Synthetic Transformations from 7-Chloro-2-methylindole Precursors

The this compound scaffold serves as a versatile precursor for further functionalization, particularly at the C-3 position.

Functionalization at the C-3 Position (e.g., Formylation to this compound-3-carbaldehyde)

The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group (-CHO) at the C-3 position of indoles, which are electron-rich aromatic compounds. ijpcbs.comsid.iracs.org This reaction typically uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl3). ijpcbs.comthieme-connect.de The resulting this compound-3-carbaldehyde is a key intermediate for synthesizing a variety of more complex indole derivatives. nih.govresearchgate.net

Reduction of Aldehyde and Carboxylic Acid Derivatives (e.g., to 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine, 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine)

The aldehyde group of this compound-3-carbaldehyde can be readily reduced to an amine to form 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine. A typical synthetic route involves the reduction of the formyl group to a hydroxymethyl group, followed by conversion to an amine via reductive amination. smolecule.com

Similarly, the synthesis of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine can be achieved from related indole precursors. For instance, the synthesis of the analogous 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine involves the formation of the indole nucleus, followed by chlorination and finally the introduction of the ethanamine side chain. smolecule.com Another approach involves the copper-mediated decarboxylative halosulfonylation of aromatic carboxylic acids, which are then coupled with 2-(7-chloro-2-methyl-1H-indol-3-yl)ethylamine. smolecule.com

Amination Reactions for Nitrogen-Containing Side Chains

The introduction of nitrogen-containing side chains to the this compound core is a critical step in the synthesis of many biologically active compounds. These side chains are typically installed at the C3 position of the indole ring, leading to tryptamine (B22526) analogues and other valuable derivatives.

A primary method for this functionalization is reductive amination . This process often begins with the introduction of a carbonyl group at the C3 position, for instance, through Vilsmeier-Haack formylation to yield 7-chloro-2-methylindole-3-carbaldehyde. This aldehyde can then be converted to the corresponding amine. A typical sequence involves the reduction of the formyl group to a hydroxymethyl group using a reducing agent like sodium borohydride (B1222165), followed by conversion to an amine with ammonia or another amine source in the presence of a reducing agent such as sodium cyanoborohydride. smolecule.com This pathway provides access to key intermediates like 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine. smolecule.com

Another significant intermediate, 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine, serves as a cornerstone for building more complex side chains. ontosight.ai This compound can be used in subsequent amination or coupling reactions. For example, it can be reacted with a benzenesulfonyl chloride derivative in a copper-mediated coupling to form complex sulfonamides. smolecule.com Modern approaches, such as tandem hydroformylation combined with Fischer indole synthesis, offer a convergent and diversity-oriented strategy to access both branched and unbranched tryptamines. acs.org Furthermore, palladium-catalyzed reactions are employed for the intramolecular amination of C-H bonds, providing a route to complex, fused heterocyclic systems. researchgate.net

| Starting Material | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| 7-chloro-2-methylindole-3-carbaldehyde | Reductive Amination | 1. NaBH₄ 2. NH₃, NaBH₃CN | 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine | smolecule.com |

| 2-(7-chloro-2-methyl-1H-indol-3-yl)ethylamine | Sulfonamide Coupling | 4-ethoxy-3-(propan-2-yl)benzenesulfonyl chloride, Cu catalyst | N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide | smolecule.com |

| N-Boc protected cyclic ketones | Reductive Amination | N,N-benzylmethylamine, Sodium triacetoxyborohydride | Alicyclic tertiary amine side chains | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituted Indole Ring

Nucleophilic aromatic substitution (SNAr) provides a direct method for functionalizing the benzene (B151609) portion of the indole ring by replacing the chlorine atom at the C7 position. The classic SNAr mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this reaction to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups, which stabilize the anionic intermediate. libretexts.org

On the this compound scaffold, the chloro group can undergo nucleophilic substitution with various nucleophiles, such as amines or thiols, generally under basic conditions. smolecule.comsmolecule.com However, due to the electron-rich nature of the indole ring system, these reactions can be challenging compared to more activated aryl halides.

More advanced and highly efficient methods for C-N bond formation at the C7 position involve palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with specialized ligands (e.g., Josiphos-type) and a base like sodium tert-butoxide (NaOtBu) to couple 7-chloroindole (B1661978) derivatives with primary or secondary amines. This methodology offers excellent regioselectivity and generally provides good yields. Kinetic studies of related SNAr reactions involving indoles have shown that they can proceed through a combined SEAr-SNAr mechanism, where the initial nucleophilic addition to the aromatic ring is the rate-determining step. researchgate.net These catalytic systems have significantly broadened the scope of accessible 7-substituted indole derivatives. acs.org

| Substrate | Reaction Type | Nucleophile/Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| This compound derivative | SNAr | Amines, Thiols | Basic conditions | 7-amino or 7-thio substituted indoles | smolecule.comsmolecule.com |

| 7-bromoindole derivative | Buchwald-Hartwig Amination | Amine, Pd(dppf)Cl₂, Josiphos-type ligand, NaOtBu | Dioxane solvent | 7-aminoindole derivative | |

| Fluoro- and Chloroarenes | Base-Promoted SNAr | Indoles, Strong Base | - | N-Aryl Indoles | mdpi.com |

Oxidation and Reduction Reactions of the Indole Nucleus and its Derivatives

The this compound core and its derivatives can undergo a range of oxidation and reduction reactions, targeting either the heterocyclic nucleus or the attached functional groups.

Oxidation Reactions

The indole ring is susceptible to oxidation, particularly at the electron-rich C2 and C3 positions. A common and synthetically valuable transformation is the oxidation of the indole nucleus to form 2-oxindoles. researchgate.net This can be achieved using various oxidizing agents. Prior methods often employed organic oxidants like meta-chloroperoxybenzoic acid (m-CPBA), N-bromosuccinimide (NBS), or stoichiometric amounts of transition metals. researchgate.net More contemporary methods utilize halide-catalyzed processes with oxidants like Oxone. researchgate.net Functional groups on side chains can also be oxidized; for example, an amine group can be oxidized to form an imine or a nitrile using reagents like potassium permanganate. smolecule.com

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 7-Chloro-1H-indole-4-carboxylic acid | Potassium permanganate, Chromium trioxide | Corresponding oxo derivatives | |

| Indole derivative | m-CPBA, NBS, t-BuOCl | 2-Oxindole derivative | researchgate.net |

| 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine | Potassium permanganate, Hydrogen peroxide | Corresponding imine or nitrile | smolecule.com |

Reduction Reactions

Reduction reactions are frequently employed to modify functional groups introduced onto the this compound scaffold. Carbonyl groups are common targets for reduction. For instance, a carboxylic acid substituent can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Similarly, dione (B5365651) moieties on derivatives such as 7-chloro-1-propyl-1H-indole-2,3-dione can be reduced to the corresponding diols using either LiAlH₄ or sodium borohydride (NaBH₄). smolecule.com The latter, being a milder reagent, is also effective for reducing ester and other carbonyl functionalities to alcohols. smolecule.com

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 7-chloro-1-propyl-1H-indole-2,3-dione | Sodium borohydride, Lithium aluminum hydride | Diol derivative | smolecule.com |

| 7-Chloro-1H-indole-4-carboxylic acid | Lithium aluminum hydride, Sodium borohydride | Alcohol or aldehyde derivative | |

| 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine | Lithium aluminum hydride, Sodium borohydride | Secondary or tertiary amine | smolecule.com |

| Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate | Lithium aluminum hydride, Sodium borohydride | Corresponding alcohol |

Electrophilic Aromatic Substitution (SEAr) on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The fusion of the benzene and pyrrole (B145914) rings, however, results in a non-uniform distribution of electron density, leading to distinct regioselectivity in substitution reactions.

Preferred Sites of Electrophilic Attack (e.g., C-3 Position)

For the indole ring system, the most reactive position for electrophilic aromatic substitution is unequivocally the C-3 position of the pyrrole ring. wikipedia.orgbhu.ac.in This preference is attributed to the superior stability of the cationic intermediate, known as a σ-complex or arenium ion, formed during the reaction. When an electrophile attacks the C-3 position, the resulting intermediate maintains the aromaticity of the fused benzene ring, and the positive charge can be effectively delocalized onto the nitrogen atom without disrupting the benzene π-system. bhu.ac.instackexchange.com This delocalization results in a resonance-stabilized cation that is thermodynamically more stable than the cation formed from an attack at the C-2 position. bhu.ac.instackexchange.com The reactivity of the C-3 position is remarkably high, estimated to be 10¹³ times more reactive than a single position on a benzene ring. wikipedia.org

In instances where the C-3 position is already substituted, as is common in many synthetic pathways, electrophilic attack is directed to the C-2 position. bhu.ac.in Should both the C-2 and C-3 positions be occupied, the electrophile will then attack the carbocyclic (benzene) ring, typically at the C-6 position. bhu.ac.in However, under strongly acidic conditions that lead to the exhaustive protonation of the highly basic C-3 position, the pyrrole ring becomes deactivated, and electrophilic substitution can be redirected to the C-5 position of the benzene ring. wikipedia.orgbhu.ac.in

Stereoelectronic Effects of Chloro and Methyl Substituents on Regioselectivity

The substituents on the this compound scaffold play a crucial role in modulating the inherent reactivity and regioselectivity of the indole core.

2-Methyl Group: The methyl group at the C-2 position is an electron-donating group (EDG) through an inductive effect. It enhances the electron density of the pyrrole ring, thereby increasing its nucleophilicity and further activating it towards electrophilic attack. Studies on 2-methylindole (B41428) show that it readily undergoes electrophilic substitution at the C-3 position, for example, nitration using benzoyl nitrate (B79036) yields the 3-nitro derivative. bhu.ac.in In certain cyclization reactions, a 2-methyl substituent is well-tolerated, allowing the reaction to proceed efficiently. acs.org

7-Chloro Group: The chloro substituent at the C-7 position exerts a dual electronic effect. It is electron-withdrawing via the inductive effect (-I) and weakly electron-donating through resonance (+R). The inductive effect typically dominates, leading to a general deactivation of the benzene ring towards electrophilic attack. This deactivation of the carbocyclic ring further reinforces the intrinsic preference for electrophilic substitution on the more activated pyrrole ring, specifically at the C-3 position. The electronic nature of substituents at the C-7 position has been shown to be critical for regioselectivity in certain intramolecular reactions. acs.org

The combined influence of the C-2 methyl and C-7 chloro groups in this compound results in a strong directional preference for electrophilic attack at the C-3 position. The activating effect of the methyl group and the deactivating effect of the chloro group on their respective rings work in concert to channel electrophiles to the most nucleophilic site.

Nucleophilic Reactivity and Substitution Mechanisms

While best known for their electrophilic chemistry, indoles can also function as carbon nucleophiles, particularly in reactions with highly electron-deficient substrates. This reactivity opens pathways for C-C bond formation that are central to the synthesis of complex molecules.

Carbon Nucleophilicity of Indoles in SNAr Substitutions

Indoles are generally classified as weak carbon nucleophiles. researchgate.netacs.orgnih.gov Their participation in nucleophilic aromatic substitution (SNAr) reactions is typically limited to reactions with exceptionally electron-poor aromatic systems, often termed superelectrophiles. researchgate.netnih.gov The nucleophilic character of the indole C-3 position has been quantitatively assessed and ranked on Mayr's general nucleophilicity scale (N). researchgate.netacs.orgnih.gov This scale provides a method to predict reaction rates between nucleophiles and electrophiles.

Research has established a correlation between the measured nucleophilicity parameter N and the acidity constant (pKa) for protonation at the C-3 position for various substituted indoles. researchgate.net The presence of substituents, such as the 2-methyl group in this compound, can influence the reaction kinetics, partly due to steric effects that may hinder the approach to the electrophile. researchgate.netacs.org

| Indole Derivative | Reaction Partner | Nucleophilicity Parameter (N) | Comments | Source |

|---|---|---|---|---|

| 5-X-Substituted Indoles | Superelectrophiles | Variable | A Brönsted-type correlation exists between reaction rates and pKaCH values. | researchgate.netacs.org |

| 2-Methylindole Systems | DNBF-Cl / DNBZ-Cl | Not specified | Steric effects from the 2-methyl group influence reaction kinetics. | researchgate.netnih.gov |

| Various Indoles | 4,6-Dinitrobenzofuroxan (DNBF) | Variable | Kinetics studied to rank a large family of indoles on the N scale. | researchgate.net |

Reactions with Superelectrophilic Reagents

A significant aspect of indole nucleophilicity is demonstrated in its reactions with superelectrophilic reagents. researchgate.netnih.gov Compounds such as 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl) and 7-chloro-4,6-dinitrobenzofurazan (DNBZ-Cl) are powerful electrophiles, with reactivities approximately 10 million times greater than that of picryl chloride. researchgate.netacs.orgnih.govacs.org

This extraordinary electrophilicity enables facile carbon-carbon coupling reactions with weak nucleophiles like indoles at the C-3 position. researchgate.netacs.org These reactions are crucial for synthesizing complex structures where an indole moiety is linked to a highly electron-deficient system. The electrophilicity of DNBF-Cl and DNBZ-Cl has been quantified on Mayr's electrophilicity scale (E), with values around -6.1, which approaches the reactivity of cationic species like the 4-nitrobenzenediazonium (B87018) cation. researchgate.netacs.orgnih.gov Other studies have explored reactions under superelectrophilic conditions, generated by using a large excess of strong acids like triflic acid, to induce reaction cascades in indole-derived substrates. researchgate.net

| Superelectrophile | Electrophilicity (E) | Relative Reactivity | Reaction Outcome with Indoles | Source |

|---|---|---|---|---|

| DNBF-Cl | ~ -6.1 | 10⁷ times more electrophilic than picryl chloride | Facile C-C coupling at the indole C-3 position | researchgate.netacs.orgnih.gov |

| DNBZ-Cl | ~ -6.1 | 10⁷ times more electrophilic than picryl chloride | Facile C-C coupling at the indole C-3 position | researchgate.netacs.orgnih.gov |

Mechanistic Investigations of Substitution Reactions (e.g., Vicarious-Type Substitution)

The mechanism of the reaction between indoles and superelectrophiles like DNBF-Cl has been thoroughly investigated. Kinetic studies, including the use of deuterium-labeled indoles, have been particularly insightful. The absence of a significant kinetic isotope effect (i.e., the rates are similar for hydrogen and deuterium (B1214612) at the reactive C-3 position) indicates that the C-H bond is not broken in the rate-determining step. researchgate.netacs.orgacs.org This finding supports a two-step SEAr-SNAr mechanism. acs.org

The proposed mechanism involves:

A rate-limiting nucleophilic attack by the C-3 position of the indole onto the electron-deficient ring of the superelectrophile, forming a σ-complex intermediate. researchgate.netacs.org

A subsequent, rapid rearomatization step involving the loss of a proton from C-3 and the displacement of the chloro leaving group from the superelectrophile. researchgate.netacs.org

Alternative mechanisms, such as a vicarious-type substitution, have been considered and ruled out for this class of reactions. researchgate.netacs.orgnih.govacs.org Vicarious Nucleophilic Substitution (VNS) typically involves a nucleophile carrying a leaving group on its α-carbon, which facilitates the elimination step. The reaction of simple indoles with DNBF-Cl does not fit this mechanistic paradigm.

Protonation and Acid-Base Properties of Substituted Indoles

Indole and its derivatives, while containing a nitrogen atom, are generally considered weak bases. Unlike typical amines, the lone pair of electrons on the nitrogen atom in the indole ring is delocalized to maintain the aromaticity of the bicyclic system, making it less available for protonation. wikipedia.org However, in the presence of strong acids, protonation can occur.

The primary site of protonation in indoles is not the nitrogen atom (N1), but rather the C3 position of the pyrrole ring. This is attributed to the enamine-like reactivity of this part of the molecule. The resulting cation is stabilized by resonance, with the positive charge delocalized over the nitrogen and the C2 position. The protonated form of the parent indole has a pKa of -3.6. wikipedia.org

The acid-base properties of indoles are significantly influenced by the nature and position of substituents on the ring. Electron-withdrawing groups, such as the chloro group at the 7-position in this compound, are expected to decrease the basicity of the indole ring. Computational analyses of 7-chloro-1H-indole have shown that the chlorine substituent stabilizes the 1H-tautomer, which in turn makes the protonation at the C3 position less favorable. This effect is due to the electron-withdrawing nature of the chlorine atom, which reduces the electron density within the pyrrole ring.

In addition to its basic properties, the N-H proton of the indole ring exhibits weak acidity. The pKa for the deprotonation of the N-H proton of indole is approximately 16.2 in water and 21.0 in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org The presence of electron-withdrawing substituents would be expected to increase the acidity of the N-H proton.

A comparative look at the acidity and basicity of indole and some of its substituted derivatives is presented in the table below.

| Compound | pKa (protonated form) | pKa (N-H deprotonation) | Reference |

| Indole | -3.6 | 16.2 | wikipedia.org |

| 7-Chloro-1H-indole | Data not available | Data not available | |

| 2-Methylindole | Data not available | Data not available | |

| This compound | Data not available | Data not available | |

| Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate | ~4-5 (for the carboxylic acid) | Data not available |

Cycloaddition Reactions Involving the Indole π-System

The π-system of the indole ring, particularly the C2-C3 double bond of the pyrrole moiety, can participate in cycloaddition reactions. These reactions are valuable tools in synthetic organic chemistry for the construction of complex polycyclic structures.

Diels-Alder Reactions: The indole nucleus can act as a dienophile in Diels-Alder reactions. For instance, intramolecular Diels-Alder reactions of alkyne-tethered 3-aminopyrones can lead to the formation of 4-substituted indolines with high regioselectivity. researchgate.net Similarly, inverse electron demand Diels-Alder reactions have been reported for 3-substituted indoles with heteroaromatic azadienes like 1,2,4-triazines and 1,2,4,5-tetrazines, proceeding in excellent yields. capes.gov.br The regioselectivity of Diels-Alder reactions with indolynes (indole arynes) has also been investigated, showing that 6,7-indolynes exhibit high regioselectivity due to the polarizing influence of the pyrrole ring. nih.gov

[4+3] Cycloaddition Reactions: Indole derivatives can also serve as the four-carbon component in [4+3] cycloaddition reactions. For example, the synthesis of cyclohepta[b]indoles can be achieved through the dearomative (4+3) cycloaddition of 2-vinylindoles with in-situ generated oxyallyl cations. organicreactions.org

1,3-Dipolar Cycloadditions: The C2-C3 double bond of indoles is also reactive towards 1,3-dipoles, leading to the formation of five-membered heterocyclic rings fused to the indole core. These reactions are often employed for the synthesis of complex alkaloids and spiro-compounds. For example, the three-component 1,3-dipolar cycloaddition of isatins, α-amino acids, and various dipolarophiles is a common strategy for accessing spirooxindoles. nih.govresearchgate.net Reactions involving N-allyl-C-aldoderivatives of 3-chloroindole have been used to generate N-fused indoles. mdpi.com

The substituents on the indole ring play a crucial role in modulating the reactivity and selectivity of these cycloaddition reactions. For this compound, the electron-withdrawing chloro group at the 7-position and the electron-donating methyl group at the 2-position would influence the electron density of the C2-C3 double bond, thereby affecting its reactivity as a dipolarophile or dienophile.

A summary of different types of cycloaddition reactions involving the indole π-system is provided in the table below.

| Reaction Type | Indole Derivative Role | Reactant Partner | Product Type | Reference |

| Diels-Alder | Dienophile | 3-Aminopyrones (intramolecular) | 4-Substituted indolines | researchgate.net |

| Inverse Electron Demand Diels-Alder | Dienophile | 1,2,4-Triazines, 1,2,4,5-Tetrazines | Fused heterocyclic systems | capes.gov.br |

| Diels-Alder | Dienophile (as indolyne) | 2-tert-Butylfuran | Annulated indoles | nih.gov |

| [4+3] Cycloaddition | 4π component | Oxyallyl cations | Cyclohepta[b]indoles | organicreactions.org |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Azomethine ylides | Spirooxindoles | nih.govresearchgate.net |

Intramolecular Charge Transfer Phenomena in Substituted Indole Adducts

Substituted indoles bearing both electron-donating and electron-accepting groups can exhibit intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is of significant interest for the development of fluorescent probes and materials for nonlinear optics.

The ICT process involves the transfer of an electron from the electron-donating part of the molecule to the electron-accepting part in the excited state. This results in a highly polar excited state with a larger dipole moment compared to the ground state. The energy of this ICT state is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the polar ICT state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum.

For indole derivatives, the indole nucleus typically acts as the electron donor. The introduction of substituents can modulate its donating ability and influence the ICT process. For instance, studies on 3-substituted ethenyl indoles with various p-phenyl substituents have shown that strong electron-withdrawing groups like nitro (-NO2) induce a large electron delocalization in the excited state, leading to significant ICT character and nonlinear optical properties. rsc.org In contrast, compounds with weaker electron-withdrawing or electron-donating substituents exhibit a more localized excitation. rsc.org

The position of the substituents is also critical. In a study of fluorescent pyranoindole congeners, it was observed that 3- and 8-chloro-substituted derivatives exhibited a dual emission. mdpi.com These emissions were attributed to a locally excited (LE) state and an ICT state, indicating that the chloro substituent plays a role in facilitating the charge transfer process. mdpi.com

The solvatochromic properties of substituted indoles can be quantified by examining the absorption and emission spectra in solvents of varying polarity. The table below presents solvatochromic data for a representative substituted indole, illustrating the shift in emission maximum with solvent polarity.

| Solvent | Dielectric Constant (ε) | Emission λmax (nm) for a 3-substituted ethenyl indole with p-NO2 phenyl group |

| Cyclohexane | 2.02 | 485 |

| Dioxane | 2.21 | 512 |

| Chloroform | 4.81 | 525 |

| Tetrahydrofuran | 7.58 | 534 |

| Acetone | 20.7 | 550 |

| Acetonitrile | 37.5 | 557 |

| Dimethylformamide | 36.7 | 560 |

Data adapted from a study on 3-substituted ethenyl indoles. rsc.org The specific compound is (E)-1-(4-nitrophenyl)-2-(1H-indol-3-yl)ethene.

Density Functional Theory (DFT) Applications for Predicting Reactivity and Regioselectivity

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules, providing a balance between accuracy and computational cost. researchgate.net It is particularly useful for predicting the reactivity and regioselectivity of electrophilic and nucleophilic substitution reactions in indole systems.

Analysis of Electronic Parameters (e.g., Fukui Functions, Electrophilicity Indices)

Conceptual DFT provides a range of descriptors that help in understanding and predicting the chemical reactivity of molecules. researchgate.netmdpi.com These descriptors are derived from the change in electron density and are powerful tools for studying polar organic reactions. mdpi.com

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. acs.orgacs.org Condensed Fukui functions (f_k^+, f_k^-, f_k^0) quantify this reactivity for each atom 'k' in the molecule. acs.org For instance, in substituted pyrroles, these functions can pinpoint the most reactive sites for electrophilic or nucleophilic attack. nih.gov Analysis of Fukui functions for indole derivatives can predict the likely sites of metabolism by enzymes like CYP1A1. frontiersin.org

Electrophilicity and Nucleophilicity Indices: The global electrophilicity index (ω) measures the ability of a molecule to accept electrons, making it a useful indicator of its electrophilic character. tandfonline.com It is calculated from the electronic chemical potential (μ) and chemical hardness (η). mdpi.comtandfonline.com A higher ω value signifies a better electrophile. Conversely, the nucleophilicity index (N) quantifies the electron-donating ability of a molecule. mdpi.com These indices are valuable for understanding the global reactivity trends in a series of compounds. For example, DFT calculations have been used to determine the electrophilicity and nucleophilicity of various indole derivatives, providing insights into their reaction mechanisms.

The following table summarizes key conceptual DFT descriptors:

| Descriptor | Symbol | Formula | Description |

| Electronic Chemical Potential | μ | μ ≈ -(IP + EA)/2 | Represents the escaping tendency of electrons from a system. |

| Chemical Hardness | η | η ≈ (IP - EA) | Measures the resistance to a change in electron distribution. mdpi.com |

| Global Electrophilicity Index | ω | ω = μ² / (2η) | Quantifies the global electrophilic nature of a molecule. tandfonline.com |

| Global Nucleophilicity Index | N | - | Quantifies the global nucleophilic nature of a molecule. mdpi.com |

| Fukui Function | f(r) | f(r) = [∂ρ(r)/∂N]_v(r) | Indicates the change in electron density at a point r with respect to the change in the number of electrons N. |

IP = Ionization Potential, EA = Electron Affinity

Computational Modeling of Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by modeling the potential energy surface. This involves locating the transition state (TS) structures and calculating the activation energies, which are crucial for understanding reaction kinetics and selectivity. mdpi.com For example, DFT studies on the alkylation of indazoles have helped to rationalize the observed regioselectivity by comparing the energies of different transition states. beilstein-journals.org Similarly, computational modeling has been used to investigate the reaction pathways of cycloaddition reactions involving indole derivatives, providing insights into the concerted versus stepwise nature of the mechanisms. mdpi.com The influence of solvents and catalysts on the reaction barriers can also be modeled, offering a more complete picture of the reaction dynamics. researchgate.net

Molecular Modeling and Docking Simulations for Understanding Molecular Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as a this compound analog, and a macromolecular target, typically a protein. openaccessjournals.com These methods are vital in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at the atomic level. openaccessjournals.com

Docking simulations place the ligand into the binding site of the receptor and score the different poses based on their predicted binding affinity. openaccessjournals.com This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on 2-methylindole analogs have been used to understand their inhibitory activity against enzymes like cholinesterases and glutathione (B108866) S-transferase. researchgate.net Similarly, molecular docking has been applied to indole-oxadiazole derivatives to elucidate their binding modes with anti-diabetic target enzymes. mdpi.com The results of these simulations can guide the design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. nih.govtandfonline.com

These studies are widely used in drug design to understand the structural requirements for a specific biological activity and to predict the activity of new, unsynthesized compounds. For indole derivatives, 3D-QSAR models have been successfully developed to explain their activity as phosphodiesterase IV inhibitors, Pim-1 kinase inhibitors, and dopamine (B1211576) antagonists. nih.govtandfonline.compharmacophorejournal.com These models generate contour maps that highlight the regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, providing a roadmap for the design of more potent analogs. nih.govpharmacophorejournal.com

The statistical robustness of QSAR models is crucial and is assessed using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.govtandfonline.comnih.gov

Application of Nucleophilicity and Electrophilicity Scales (e.g., Mayr Parameters) in Indole Chemistry

The reactivity of nucleophiles and electrophiles can be quantified and compared using empirical scales, such as the one developed by Herbert Mayr. This scale is based on the linear free enthalpy relationship: log k = s(N + E), where 'k' is the rate constant, 'N' is the nucleophilicity parameter, 's' is a nucleophile-specific sensitivity parameter, and 'E' is the electrophilicity parameter. researchgate.netprinceton.edu

This framework allows for the prediction of reaction rates for a vast number of nucleophile-electrophile combinations. uni-muenchen.de The nucleophilicity of various indole derivatives has been determined by studying the kinetics of their reactions with reference electrophiles. researchgate.net These studies have created a comprehensive nucleophilicity scale for the indole family, revealing how substituents on the indole ring influence their reactivity. researchgate.net For instance, it was found that a 2-methyl group can cause steric hindrance, affecting the nucleophilic attack at the C-3 position. researchgate.net This quantitative understanding of indole nucleophilicity is invaluable for predicting their behavior in various chemical reactions.

Conformational Analysis and Energetic Profiles of Substituted Indoles

The three-dimensional shape (conformation) of a molecule can significantly impact its physical, chemical, and biological properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies.

Spectroscopic techniques, complemented by theoretical calculations, can probe the energetic landscape of indole derivatives. Studies on various substituted indoles have shown how substituents on the benzyl (B1604629) versus the pyrrole ring can differentially affect the energies of electronic transitions. nih.gov Computational analysis of 7-chloro-1H-indole has shown that the chlorine substituent stabilizes the 1H-tautomer. Understanding the conformational preferences and energetic profiles of this compound analogs is essential for predicting their reactivity and molecular recognition properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of this compound, offering insights into the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl group protons.

A representative ¹H NMR data set for a related compound, 7-chloro-2-methyl-indole-3-carboxylate, shows characteristic shifts that help in assigning the proton positions. For instance, the N-H proton typically appears as a broad singlet at a downfield chemical shift, often around δ 8.60 ppm. The aromatic protons on the benzene ring portion of the indole structure exhibit complex splitting patterns (multiplets) in the range of δ 7.14-8.00 ppm, which are influenced by the presence of the chlorine atom. The methyl group at the C2 position typically presents as a sharp singlet around δ 2.79 ppm. rsc.org

Interactive Data Table: ¹H NMR Data for a 7-Chloro-2-methyl-indole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 8.60 | s (singlet) |

| Aromatic H | 8.00 | m (multiplet) |

| Aromatic H | 7.21-7.14 | m (multiplet) |

| CH₃ | 2.79 | s (singlet) |

Data derived from a representative 7-chloro-2-methyl-indole derivative. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

For a similar derivative, methyl 7-chloro-2-methyl-indole-3-carboxylate, the carbonyl carbon of the ester group resonates significantly downfield (around δ 166.1 ppm). The quaternary carbons of the indole ring appear in the range of δ 105.6-144.5 ppm. The carbon atom bonded to the chlorine (C7) shows a characteristic shift, and the methyl carbon (C2-CH₃) appears at a higher field, typically around δ 14.2 ppm. rsc.org

Interactive Data Table: ¹³C NMR Data for a 7-Chloro-2-methyl-indole Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166.1 |

| Aromatic/Indole C | 144.5 |

| Aromatic/Indole C | 131.7 |

| Aromatic/Indole C | 128.5 |

| Aromatic/Indole C | 122.4 |

| Aromatic/Indole C | 121.7 |

| Aromatic/Indole C | 119.9 |

| Aromatic/Indole C | 115.9 |

| Aromatic/Indole C | 105.6 |

| CH₃ | 14.2 |

Data derived from a representative 7-chloro-2-methyl-indole derivative. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons in the aromatic ring system. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift. nih.govmdpi.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). nih.govmdpi.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) by their correlations to nearby protons, such as the correlation between the C7 carbon and the protons on the adjacent C6 or C5 positions, or the correlation of the C2 methyl protons to the C2 and C3 carbons of the indole ring. researchgate.netmdpi.orgacs.org

These advanced NMR methods provide a comprehensive and definitive structural map of this compound and its derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. beilstein-journals.org This precision allows for the determination of the elemental formula of this compound (C₉H₈ClN) with high confidence. nih.gov The calculated exact mass for C₉H₈ClN is 165.0345. nih.gov The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jbcpm.comdergipark.org.tr This technique is particularly useful for the analysis of volatile compounds like this compound and its derivatives in complex mixtures. notulaebotanicae.ro

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. jbcpm.com The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For indole derivatives, common fragmentation pathways include the loss of the methyl group or cleavage of the indole ring, leading to characteristic fragment ions that aid in its identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that separates compounds in a mixture followed by their detection and identification based on their mass-to-charge ratio (m/z). creative-proteomics.com This method is widely employed in the analysis of indole derivatives for both qualitative and quantitative purposes. ontosight.ai

In the context of this compound and its analogues, LC-MS is instrumental for:

Reaction Monitoring: Tracking the progress of synthetic reactions to determine the consumption of starting materials and the formation of the desired product.

Metabolite Identification: In drug discovery and development, LC-MS is used to identify the metabolic products of indole derivatives in biological matrices. For instance, studies on related compounds have utilized LC-MS/MS with stable isotope-labeled internal standards for accurate quantification of metabolites produced by enzymes like cytochrome P450.

Purity Assessment: Evaluating the purity of synthesized compounds by detecting and identifying potential impurities.

A typical LC-MS analysis involves a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. The choice of the stationary phase, mobile phase composition, and gradient elution program is optimized to achieve efficient separation of the target compound from any byproducts or unreacted starting materials. universiteitleiden.nl The mass spectrometer then provides crucial information on the molecular weight of the eluted compounds. For this compound, the expected protonated molecule [M+H]⁺ would have an m/z value corresponding to its molecular formula, C₉H₈ClN. uni.lunih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. acs.org

Table 1: Predicted LC-MS Adducts for this compound

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 166.04181 |

| [M+Na]⁺ | 188.02375 |

| [M-H]⁻ | 164.02725 |

| [M+NH₄]⁺ | 183.06835 |

| [M+K]⁺ | 203.99769 |

| [M+HCOO]⁻ | 210.03273 |

| [M+CH₃COO]⁻ | 224.04838 |

Data sourced from predicted values. uni.lu

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-performance liquid chromatography (UPLC-MS) represents a significant advancement over conventional HPLC-MS. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity. These characteristics make UPLC-MS particularly valuable for high-throughput screening and complex mixture analysis in the study of indole derivatives.

In research involving libraries of indole-based compounds, UPLC-MS is often the analytical method of choice. For example, in the optimization of 1H-indole-2-carboxamides for biological activity, LC-MS analysis was performed using a Waters Alliance reverse-phase HPLC system, and similar UPLC systems are frequently used for their superior performance. acs.org The rapid separation capabilities of UPLC allow for the quick assessment of compound purity and the identification of lead compounds from a large series of synthesized analogues.

The enhanced sensitivity of UPLC-MS is also crucial for detecting low-level impurities and degradation products, which is a critical aspect of quality control in pharmaceutical development. The data obtained from UPLC-MS, including retention time and mass spectral data, provides a detailed fingerprint of the sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the IR spectrum provides clear evidence for its key structural features.

The IR spectrum of a typical indole derivative will exhibit several characteristic absorption bands: acs.org

N-H Stretch: A medium to strong, often broad, absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. core.ac.uk

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. researchgate.net

C=C Stretch: Aromatic C=C ring stretching vibrations result in one or more sharp bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-N Stretch: The C-N stretching vibration usually appears in the 1180-1360 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: General IR Absorption Ranges for Indole Derivatives

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | 1450 - 1620 |

| C-N | Stretch | 1180 - 1360 |

| C-Cl | Stretch | 600 - 800 |

This table provides general ranges, and specific values can vary based on the full molecular structure and sample state. core.ac.ukresearchgate.netacademie-sciences.fr

Studies on various substituted indoles have consistently reported these characteristic peaks, confirming the utility of IR spectroscopy in structural elucidation. academie-sciences.frresearchgate.net For example, the IR spectrum of a control indole sample showed a distinct N-H stretching band at 3406 cm⁻¹ and aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

For novel derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal for unequivocal structure confirmation. The resulting crystal structure can reveal:

Planarity of the Indole Ring: The indole ring system in related structures is generally found to be nearly planar. iucr.org

Conformation of Substituents: The orientation of the methyl group at the 2-position and the chloro group at the 7-position relative to the indole core.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., N-H···N or N-H···O) and other non-covalent interactions, such as π-π stacking, that stabilize the crystal structure. iucr.org

In studies of related complex indole derivatives, X-ray crystallography has been used to confirm the structure of newly synthesized compounds. acs.orgresearchgate.net For instance, the crystal structure of a derivative, 1-{(2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one, was determined, providing detailed information on its molecular geometry. iucr.org Similarly, patent literature often includes X-ray powder diffraction (XRPD) data, which provides characteristic peaks for specific crystalline forms of a compound. google.com

Chromatographic Techniques for Purity Assessment and Separation

Beyond LC-MS, a variety of other chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. creative-proteomics.comcore.ac.uk

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. researchgate.net For indole derivatives, TLC plates are often visualized under UV light, as the indole ring is a strong UV chromophore. universiteitleiden.nl

Column Chromatography: This is the most common method for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase (typically silica (B1680970) gel). By using an appropriate solvent system (eluent), the desired compound can be separated from impurities based on differences in their polarity and affinity for the stationary phase. acs.org

Gas Chromatography (GC): For volatile and thermally stable indole derivatives, GC can be an effective separation technique. creative-proteomics.com When coupled with a mass spectrometer (GC-MS), it provides excellent separation and structural information. nih.gov

The choice of chromatographic technique depends on the specific properties of the compound and the goals of the analysis, whether it be rapid screening, high-resolution separation for purification, or quantitative analysis. universiteitleiden.nlcore.ac.uk

Research Applications of 7 Chloro 2 Methyl 1h Indole Derivatives in Contemporary Chemical Sciences

Role as a Key Building Block and Intermediate in Complex Organic Synthesis

The 7-chloro-2-methyl-1H-indole framework is a versatile platform in organic synthesis. The chlorine atom at the 7-position and the methyl group at the 2-position provide specific reactivity and structural characteristics that chemists can exploit to construct more elaborate molecules. A related compound, 7-chloro-1H-indole-2-carboxylic acid, is recognized as a vital intermediate in the synthesis of complex organic molecules, highlighting the utility of the 7-chloro-indole core. nbinno.com The stability of this core structure allows for a wide range of chemical transformations at the nitrogen atom, the 3-position, and through coupling reactions involving the chloro-substituent, enabling the generation of large libraries of compounds for screening and development.

Synthesis of Novel Pharmaceutical Scaffolds and Drug Candidates

The this compound core is instrumental in the assembly of novel molecular architectures for drug discovery. Its derivatives serve as key intermediates in the synthesis of complex pharmaceutical agents, including potential protease inhibitors. nbinno.com The indole (B1671886) scaffold itself is a well-established pharmacophore that mimics the structure of peptides and can bind to various enzymes and receptors, making it a focal point in the design of new therapeutic agents. By modifying the this compound base, researchers can develop compounds aimed at a multitude of therapeutic targets, from cancer to neurodegenerative diseases. For instance, the core structure can be elaborated into more complex heterocyclic systems, such as pyrimido[4,5-b]indoles, which have shown significant potential in targeted therapies.

| Derived Scaffold | Therapeutic Area | Target Class |

|---|---|---|

| Pyrimido[4,5-b]indoles | Neurodegenerative Diseases, Cancer | Kinase Inhibitors |

| Complex Heterocycles | Infectious Diseases | Protease Inhibitors |

| Tryptamine (B22526) Analogues | Neurology, Psychiatry | Receptor Modulators |

Precursors for Agrochemicals and Related Compounds

While specific examples of commercial agrochemicals derived directly from this compound are not widely documented, the broader class of indole derivatives has shown potential in the development of new agricultural products. Research into related heterocyclic compounds has demonstrated fungicidal and insecticidal activities. researchgate.netnih.gov For example, certain indole derivatives have been shown to cause mortality and alter the behavior of leaf-cutting ants, suggesting a potential for developing new formicidal products. researchgate.net The synthesis of novel anthranilic diamide (B1670390) insecticides has also involved indole-like structures. mdpi.com This indicates that the this compound scaffold represents a viable starting point for the synthesis of novel compounds that could be screened for herbicidal, fungicidal, or insecticidal properties, an area that warrants further exploration.

Development of Advanced Materials with Unique Properties (e.g., Optoelectronics)

The application of this compound derivatives in the field of advanced materials is an emerging but less explored area. Generally, organic small molecules, particularly those with extended π-systems like indole, are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). scispace.comrsc.org These materials can be tailored to exhibit specific photophysical properties, including efficient light emission in the blue spectrum, which remains a challenge in display technology. nih.govrsc.org Although research has focused on other small-molecule and polymer systems for OLEDs, the fundamental aromatic and heterocyclic structure of this compound suggests its derivatives could be functionalized to create novel materials for optoelectronic applications. Further research is needed to synthesize and characterize such materials to evaluate their potential in this high-tech field.

Exploration in Medicinal Chemistry for Diverse Pharmacological Activities

The this compound scaffold has been extensively explored in medicinal chemistry, leading to the discovery of derivatives with a wide array of pharmacological activities. The specific substitution pattern of this compound allows for fine-tuning of its biological effects, enabling the design of potent and selective agents targeting various physiological pathways.

Design and Synthesis of Receptor Agonists and Antagonists (e.g., Serotonin (B10506), Dopamine)

The indole ring is a core component of the neurotransmitter serotonin, making indole derivatives prime candidates for interacting with serotonin and dopamine (B1211576) receptors. nih.govnih.gov These receptors are crucial targets for treating a range of psychiatric and neurological disorders. nih.govpreprints.org

A structurally related compound, 7-chlorotryptamine (7-CT), which shares the 7-chloro-indole core, is a potent full agonist of the serotonin 5-HT2A receptor. wikipedia.org It also functions as a powerful serotonin releasing agent. wikipedia.org This demonstrates that the 7-chloro-indole moiety is compatible with high-affinity binding to serotonin receptors. By modifying the side chain at the 3-position of the indole ring, chemists can synthesize ligands with varying affinities and activities, from full agonists to antagonists, for different serotonin and dopamine receptor subtypes. acs.org This targeted approach is crucial for developing drugs with improved efficacy and fewer side effects for conditions like depression, anxiety, and Parkinson's disease.

Development of Enzyme Inhibitors (e.g., Monoamine Oxidase A and B, Glycogen Synthase Kinase-3β)

Derivatives of this compound have proven to be a particularly fruitful source of potent enzyme inhibitors, which are critical for treating a variety of diseases.

Monoamine Oxidase (MAO) Inhibitors: MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and Parkinson's disease. nih.govscirp.org The indole scaffold is recognized as a valuable building block for designing effective MAO-B inhibitors. nih.gov The development of highly potent and selective indole-based MAO-B inhibitors demonstrates the utility of this chemical class in targeting these enzymes.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: GSK-3β is a multifunctional kinase implicated in the pathophysiology of numerous conditions, including Alzheimer's disease, bipolar disorder, and some cancers. mdpi.comnih.gov Consequently, it is a significant target for drug discovery. nih.gov Researchers have successfully used a 7-chloro-indole-based structure to create a class of potent GSK-3β inhibitors. researchgate.net Specifically, derivatives of 7-chloro-9H-pyrimido[4,5-b]indole have been synthesized and optimized to yield compounds with nanomolar inhibitory potency against GSK-3β.

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Therapeutic Potential |

|---|---|---|---|